5-Ethyl-oxazolidin-(2Z)-ylideneamine
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Overview
Description
5-Ethyl-oxazolidin-(2Z)-ylideneamine: is a heterocyclic organic compound that contains both an oxazolidine ring and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of an appropriate oxazolidine precursor with an amine source under controlled conditions. One common method involves the use of racemic terminal epoxides, which are converted to oxazolidinones through enzyme-catalyzed kinetic resolution . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing optimized reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-oxazolidin-(2Z)-ylideneamine can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolidinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the oxazolidine ring or imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .
Scientific Research Applications
Chemistry: 5-Ethyl-oxazolidin-(2Z)-ylideneamine is used as a building block in organic synthesis, particularly in the preparation of enantiopure compounds and chiral auxiliaries .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of enzyme inhibition .
Medicine: Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 5-Ethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved. The pathways affected by this compound may include those related to metabolic processes, signal transduction, or cellular regulation .
Comparison with Similar Compounds
- 3-Benzoyl-5-ethyl-oxazolidin-2-one
- (4S,5S)-3,4-Diallyl-5-ethyl-oxazolidin-2-one
- (4S,5R)-3-Benzyl-4-cyclohexylmethyl-5-ethyl-oxazolidin-2-one
Comparison: 5-Ethyl-oxazolidin-(2Z)-ylideneamine is unique due to its specific structural features, including the presence of both an oxazolidine ring and an imine group.
Properties
Molecular Formula |
C5H10N2O |
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Molecular Weight |
114.15 g/mol |
IUPAC Name |
5-ethyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C5H10N2O/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI Key |
MFMHWQFUMUNREN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN=C(O1)N |
Origin of Product |
United States |
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